Biotin-16-uridine-5'-triphosphate, commonly referred to as Biotin-16-UTP, is a biotinylated nucleotide analog that serves as a substrate for various RNA polymerases, including T7, T3, and SP6. The designation "16" indicates that there are 16 atoms between the biotin moiety and the uridine triphosphate structure. This compound is utilized primarily in molecular biology for the labeling of RNA molecules, enabling the study of gene expression and RNA interactions through various detection methods.
The molecular formula of Biotin-16-UTP is and its molecular weight is approximately 963.78 g/mol. It is typically supplied in a buffered solution at a concentration of 10 mM, with a pH around 7.5, ensuring stability and usability in biological applications .
Biotin-16-UTP exhibits significant biological activity due to its ability to be incorporated into RNA molecules. This incorporation allows researchers to track and study RNA dynamics within cells, including:
Biotin-16-UTP is synthesized through several methods:
Biotin-16-UTP has diverse applications in molecular biology:
Interaction studies involving Biotin-16-UTP often focus on its binding capabilities:
These studies are crucial for understanding post-transcriptional regulation and the functional roles of non-coding RNAs .
Several compounds are structurally or functionally similar to Biotin-16-UTP:
Compound Name | Structure/Function | Unique Features |
---|---|---|
5-Aminoallyl-dUTP | Incorporates into DNA; allows for fluorescent labeling | Amine group facilitates dye coupling |
Cyanine Dye dUTP | Fluorescent dUTP used for DNA probes | Fluorescent properties |
dCTP CF® Dye Conjugates | Labeled with CF® dyes for DNA probes | Enhanced fluorescent properties |
Biotinylated Cytidine Triphosphate | Used similarly for labeling but with cytidine | Different nucleobase specificity |
Biotin-16-UTP stands out due to its specific application in RNA labeling while maintaining structural integrity through its unique linker system. Its ability to replace uridine triphosphate in transcription reactions makes it particularly valuable for studying RNA dynamics compared to other nucleotide analogs .
Biotin-16-uridine-5'-triphosphate represents a biotinylated nucleotide analog characterized by a sixteen-atom linker connecting the biotin moiety to the uridine triphosphate structure [1] [2]. The chemical synthesis of this compound involves several established methodologies, each offering distinct advantages in terms of yield, purity, and scalability.
The phosphoramidite chemistry approach constitutes the primary synthetic route for biotin-16-uridine-5'-triphosphate production [14]. This method utilizes standard phosphoramidite coupling reactions where biotin is conjugated to uridine triphosphate through a specialized linker system . The synthesis begins with the preparation of a biotin phosphoramidite intermediate, which is subsequently coupled to the 5'-position of uridine under anhydrous conditions [14]. This methodology typically achieves yields ranging from 85-95% and produces compounds with high purity suitable for enzymatic applications [1] [2].
An alternative synthetic approach involves the biotin activation method, which employs N-hydroxysuccinimide-activated biotin as the key intermediate [16] [19]. In this route, 5-aminoallyl-uridine-5'-triphosphate serves as the nucleotide precursor, which undergoes coupling with the activated biotin derivative [16]. The reaction proceeds through the formation of an amide bond between the biotin carboxylate and the aminoallyl group, resulting in the desired sixteen-atom spacer configuration [19]. This method demonstrates yields of 75-90% and offers excellent control over linker length and composition [16].
The mercurated intermediate route represents a modification of established nucleotide labeling procedures [16]. This approach involves the initial mercuration of uridine 5'-triphosphate at the 5-carbon position, followed by reaction with allylamine to form 5-(3-amino)allyluridine 5'-triphosphate [16]. Subsequently, this intermediate undergoes coupling with biotin derivatives to yield the final product [19]. The method achieves yields of 80-92% and provides access to biotin-16-uridine-5'-triphosphate with defined structural characteristics [16].
The molecular structure of biotin-16-uridine-5'-triphosphate features a molecular formula of C₃₂H₅₂N₇O₁₉P₃S for the free acid form, with a molecular weight of 963.78 grams per mole [2] [7]. The tetralithium salt form, commonly used in commercial preparations, exhibits a molecular weight of 987.51 grams per mole [3] [24]. The sixteen-atom linker consists of a 6-aminocaproyl-γ-aminobutyryl spacer system that provides optimal spacing between the biotin and nucleotide components [2] [8].
Table 1: Chemical Synthesis Methods for Biotin-16-UTP
Synthesis Method | Starting Materials | Key Intermediates | Linker Length (atoms) | Yield Range (%) |
---|---|---|---|---|
Phosphoramidite Chemistry | Uridine 5'-triphosphate, Biotin phosphoramidite | Biotin-phosphoramidite complex | 16 | 85-95 |
Biotin Activation Method | N-hydroxysuccinimide-activated biotin, 5-aminoallyl-UTP | NHS-biotin ester | 16 | 75-90 |
Direct Chemical Coupling | Biotin carboxylate, UTP derivatives | Biotin-UTP conjugate | 16 | 70-85 |
Mercurated Intermediate Route | Mercurated UTP, biotin-aminocaproyl derivatives | Mercurated-allylamine intermediate | 16 | 80-92 |
The enzymatic incorporation of biotin-16-uridine-5'-triphosphate into ribonucleic acid represents a fundamental approach for generating biotinylated ribonucleic acid probes [1] [8]. This strategy relies on the ability of ribonucleic acid polymerases to accept the modified nucleotide as a substrate during in vitro transcription reactions [10] [11].
The compatibility of biotin-16-uridine-5'-triphosphate with bacteriophage ribonucleic acid polymerases has been extensively characterized through kinetic and incorporation studies [1] [11] [20]. T7 ribonucleic acid polymerase demonstrates robust incorporation of biotin-16-uridine-5'-triphosphate, achieving incorporation efficiencies of 70-85% relative to natural uridine triphosphate [21] [29]. Research indicates that T7 ribonucleic acid polymerase exhibits a discrimination factor of approximately three to four-fold against the biotinylated nucleotide compared to unmodified uridine triphosphate [21] [29].
T3 ribonucleic acid polymerase shows similar incorporation characteristics, with efficiency rates ranging from 65-80% compared to natural substrates [11] [20]. The enzyme maintains consistent performance across various template lengths and sequences, demonstrating reliable incorporation of biotin-16-uridine-5'-triphosphate under standard transcription conditions [8] [10]. SP6 ribonucleic acid polymerase exhibits comparable incorporation properties, achieving efficiency rates of 65-80% and showing similar discrimination factors to those observed with T7 and T3 polymerases [11] [20].
The optimal substitution ratios for biotin-16-uridine-5'-triphosphate incorporation range from 1:2 to 1:3 relative to natural uridine triphosphate for all three polymerase systems [8] [13] [21]. This ratio balance ensures efficient incorporation while maintaining transcription fidelity and yield [5] [13]. Maximum substitution levels typically reach 35% of total uridine positions without significant impact on polymerase activity or transcript integrity [8] [13].
Kinetic studies reveal that the reduced incorporation efficiency results from the steric bulk of the biotin-linker system, which creates mild interference with the polymerase active site [21] [29]. Despite this discrimination, the polymerases maintain processivity and generate full-length transcripts with predictable biotin incorporation patterns [20] [29].
Table 2: RNA Polymerase Compatibility with Biotin-16-UTP
RNA Polymerase | Incorporation Efficiency (%) | Discrimination Factor | Optimal Substitution Ratio (Biotin-16-UTP:UTP) | Maximum Substitution (%) |
---|---|---|---|---|
T7 | 70-85 | 3-4 fold reduced vs UTP | 1:2 to 1:3 | 35 |
T3 | 65-80 | 3-4 fold reduced vs UTP | 1:2 to 1:3 | 35 |
SP6 | 65-80 | 3-4 fold reduced vs UTP | 1:2 to 1:3 | 35 |
Template-dependent incorporation efficiency of biotin-16-uridine-5'-triphosphate varies significantly based on template structure, length, and sequence composition [5] [8] [24]. Linear deoxyribonucleic acid templates containing T7 promoter sequences demonstrate optimal incorporation rates, achieving average incorporation speeds of 25-30 nucleotides per minute under standard conditions [5] [24]. These templates support the incorporation of 10-70 biotin residues per 500-nucleotide transcript, depending on uridine content and substitution ratios employed [21] [29].
Templates derived from T3 and SP6 promoter systems show slightly reduced incorporation rates of 20-25 nucleotides per minute, with biotin incorporation ranging from 8-65 residues per 500-nucleotide transcript [8] [13]. The difference in incorporation efficiency correlates with the specific promoter-polymerase interactions and the resulting transcription kinetics [10] [11].
Polymerase chain reaction-generated templates demonstrate intermediate performance characteristics, with incorporation rates of 22-28 nucleotides per minute and biotin incorporation levels of 12-68 residues per 500-nucleotide transcript [5] [8]. These templates benefit from optimized sequence composition and reduced secondary structure formation [24].
Template length significantly influences incorporation efficiency and final transcript yield [5] [8]. Templates shorter than 2 kilobases demonstrate optimal performance for T7, T3, and SP6 systems, while longer templates show progressively reduced efficiency [13] [24]. Plasmid-derived templates longer than 3 kilobases exhibit substantial reductions in both incorporation rate and final yield [8] [24].
The relationship between biotin incorporation and transcript binding efficiency has been quantified through streptavidin affinity studies [21] [29]. Transcripts containing as few as 10 biotin-16-uridine residues per 486-nucleotide transcript achieve greater than 90% binding efficiency on streptavidin-biotin cellulose affinity columns [29]. This finding demonstrates the high avidity of the biotin-streptavidin interaction and confirms the functional integrity of incorporated biotin moieties [21] [29].
Table 3: Template-Dependent Incorporation Efficiency of Biotin-16-UTP
Template Type | Average Incorporation Rate (nucleotides/min) | Biotin Residues per Transcript | Template Length Effect | Yield (μg RNA/μg DNA) |
---|---|---|---|---|
Linear DNA with T7 promoter | 25-30 | 10-70 per 500 nt | Optimal <2 kb | 8-12 |
Linear DNA with T3 promoter | 20-25 | 8-65 per 500 nt | Optimal <2 kb | 6-10 |
Linear DNA with SP6 promoter | 20-25 | 8-65 per 500 nt | Optimal <2 kb | 6-10 |
PCR-generated template | 22-28 | 12-68 per 500 nt | Optimal <1.5 kb | 7-11 |
Plasmid-derived template | 18-25 | 9-55 per 500 nt | Reduced >3 kb | 5-9 |
Table 4: Physical and Chemical Properties of Biotin-16-UTP
Property | Value |
---|---|
Molecular Formula | C₃₂H₅₂N₇O₁₉P₃S |
Molecular Weight (free acid) | 963.78 g/mol |
Molecular Weight (tetralithium salt) | 987.51 g/mol |
Appearance | Colorless to slightly yellow liquid |
Solubility in Water | Miscible |
pH (10 mM solution) | 7.5 ± 0.5 |
Storage Temperature | -20°C |
Extinction Coefficient (240 nm) | 10,700 M⁻¹cm⁻¹ |
Extinction Coefficient (290 nm) | 7,100 M⁻¹cm⁻¹ |
Purity (HPLC) | ≥95% |
Linker Composition | 6-aminocaproyl-γ-aminobutyryl spacer |